Bienvenue dans la boutique en ligne BenchChem!

Aripiprazole Metabolite

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Accumulation

This dehydroaripiprazole reference standard is mandatory for laboratories validating LC-MS/MS assays for aripiprazole therapeutic drug monitoring. With a distinct 94-hour half-life and ~40% contribution to total drug exposure, accurate quantification cannot be achieved without this specific high-purity standard. Generic manufacturers require it for ANDA bioequivalence studies and impurity profiling. Researchers use it for controlled D2 receptor functional assays. Secure your analytical and pharmacological data integrity by sourcing this critical active metabolite standard.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 58899-27-7
Cat. No. B194440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole Metabolite
CAS58899-27-7
SynonymsAripiprazole Butanoic Acid Impurity
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O
InChIInChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
InChIKeyJLLAHJYNQOJXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Aripiprazole Metabolite (CAS 58899-27-7): Pharmacologically Active Dehydroaripiprazole for Research and Analytical Applications


Aripiprazole Metabolite (CAS 58899-27-7), also known as dehydroaripiprazole or OPC-14857, is the major active metabolite of the atypical antipsychotic aripiprazole. It is a dopamine D2/D3 receptor partial agonist and also exhibits affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2B receptors [1]. This compound contributes significantly to the overall pharmacological profile of aripiprazole, with exposure in plasma representing approximately 40% of the parent drug's area under the curve (AUC) [1]. Its distinct pharmacokinetic and pharmacodynamic properties make it a critical tool for investigating the mechanisms of antipsychotic action and for analytical method development.

Why Generic Aripiprazole Substitution Fails: The Critical Role of the Dehydroaripiprazole Metabolite in Defining Pharmacological Outcomes


Simply interchanging aripiprazole or its generic formulations without considering the distinct properties of its active metabolite, dehydroaripiprazole (CAS 58899-27-7), can lead to significant misinterpretations in both research and therapeutic contexts. While aripiprazole and dehydroaripiprazole share similar receptor binding profiles, they differ critically in their pharmacokinetics, including a substantially longer elimination half-life for the metabolite [1]. This difference means that the metabolite's concentration in plasma accumulates and persists for a longer duration, influencing the overall pharmacodynamic effect beyond what is predicted by the parent drug alone. Furthermore, the metabolic conversion of aripiprazole to dehydroaripiprazole is highly dependent on CYP2D6 genotype, leading to significant inter-individual variability in exposure to this active moiety [2]. Therefore, direct substitution or comparison with aripiprazole alone, without quantifying the metabolite, fails to capture the true in vivo pharmacological activity.

Quantitative Differentiation of Dehydroaripiprazole (CAS 58899-27-7) vs. Aripiprazole and Other Analogs


Dehydroaripiprazole Exhibits a Significantly Longer Elimination Half-Life Compared to Aripiprazole

Dehydroaripiprazole (CAS 58899-27-7) has a substantially longer elimination half-life (t1/2) of 94 hours compared to 75 hours for the parent drug, aripiprazole [1]. This indicates that the metabolite persists in the body for a longer duration, potentially contributing to prolonged pharmacological effects.

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Accumulation

Dehydroaripiprazole Contributes ~40% to the Total Active Moiety Exposure (AUC) of Aripiprazole

At steady-state, dehydroaripiprazole (CAS 58899-27-7) accounts for approximately 40% of the total plasma area under the curve (AUC) of aripiprazole, making it a major contributor to the overall pharmacological activity [1]. This is a significant proportion, underscoring its importance in determining the net in vivo effect.

Pharmacodynamics Receptor Occupancy Exposure-Response

Intrinsic Activity at Dopamine D2 Receptors is Quantitatively Similar to Aripiprazole

In an in vitro comparative study using human dopamine D2S and D2L receptors, the intrinsic activity of dehydroaripiprazole (OPC-14857) was found to be similar to that of aripiprazole [1]. This confirms that the metabolite is not merely an inactive byproduct but possesses comparable receptor-mediated efficacy.

Receptor Pharmacology Partial Agonism Antipsychotic Mechanism

LC-MS/MS Methods Enable Sensitive and Specific Quantification of Dehydroaripiprazole Alongside Parent Drug

A validated LC-MS/MS method achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL for both aripiprazole and its main metabolite, OPC-14857 (dehydroaripiprazole), in human plasma [1]. This demonstrates the feasibility of precise, simultaneous quantification for pharmacokinetic studies.

Analytical Chemistry Method Validation Bioanalysis

Metabolite Exposure is Significantly Modulated by CYP2D6 Genotype and Drug Interactions

The pharmacokinetic parameters of dehydroaripiprazole (OPC-14857) are significantly influenced by CYP2D6 genotype. In a study co-administering itraconazole (a CYP3A4 inhibitor), the metabolite's Cmax and AUC increased by 18.6% and 38.8%, respectively, and its half-life was prolonged by 53.4% [1]. This highlights that the metabolite's profile is not static and can vary substantially based on genetic and environmental factors, unlike the parent drug's baseline parameters.

Pharmacogenomics Drug Metabolism CYP2D6

High-Impact Research and Industrial Applications for Dehydroaripiprazole (CAS 58899-27-7)


Quantitative Bioanalysis and Therapeutic Drug Monitoring (TDM)

For clinical pharmacology laboratories developing and validating LC-MS/MS assays for aripiprazole, the procurement of a high-purity dehydroaripiprazole reference standard (CAS 58899-27-7) is mandatory. As demonstrated, the metabolite contributes ~40% to total drug exposure and has a distinct 94-hour half-life [1]. Accurate TDM for personalized dosing requires precise quantification of this active moiety, which cannot be achieved without the specific standard. Validated methods, such as those with an LLOQ of 0.1 ng/mL, rely on it for calibration and quality control [2].

Mechanistic Pharmacological Studies of Dopamine Receptor Partial Agonism

Researchers investigating the structure-activity relationships of antipsychotics require dehydroaripiprazole to serve as a crucial comparator. As established, its intrinsic activity at dopamine D2 receptors is quantitatively similar to the parent drug, aripiprazole [3]. This allows for direct, controlled comparisons in functional assays (e.g., cAMP inhibition) to elucidate the specific contributions of metabolic modifications on receptor pharmacology, bypassing the confounding variable of differing intrinsic efficacies.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

In vivo studies examining the impact of CYP2D6 genotype or co-administered CYP3A4 inhibitors (e.g., itraconazole) on aripiprazole's overall efficacy must include the metabolite in their analysis. Evidence shows that the metabolite's half-life is disproportionately prolonged (53.4% increase) compared to the parent drug (18.6% increase) under CYP3A4 inhibition [4]. Using the dehydroaripiprazole standard enables the precise determination of these distinct, clinically relevant changes in metabolite pharmacokinetics.

Metabolite Identification and Impurity Profiling for ANDA Submissions

For generic drug manufacturers, a certified reference standard of dehydroaripiprazole is essential for analytical method development, validation, and quality control during the commercial production of aripiprazole. It is a known impurity and a key analyte for demonstrating bioequivalence. Its use is critical for generating data to support Abbreviated New Drug Applications (ANDAs), ensuring that generic formulations meet regulatory standards for purity and pharmacokinetic similarity to the reference listed drug [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aripiprazole Metabolite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.